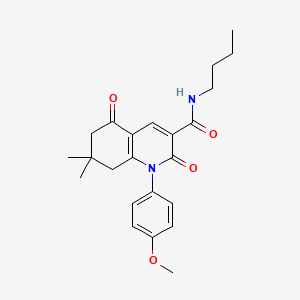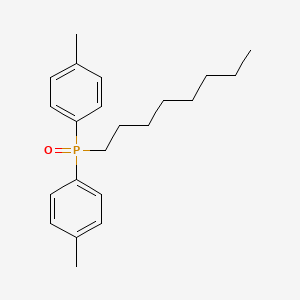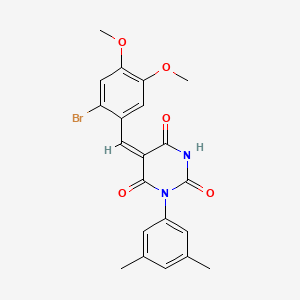![molecular formula C21H23NO5 B5201282 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate](/img/structure/B5201282.png)
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate, also known as MEOP or ethyl 4-[(2-ethylphenyl)amino]-4-oxobut-2-enoate, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has also been shown to bind to the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have demonstrated that 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate can induce apoptosis, inhibit cell proliferation, and reduce the production of inflammatory cytokines. In vivo studies have shown that 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate can reduce the growth of tumors, alleviate pain and inflammation, and improve cognitive function.
実験室実験の利点と制限
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and low toxicity. However, 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate also has some limitations, such as its limited solubility in water and its instability under certain conditions. These limitations can affect the reproducibility and reliability of experimental results.
将来の方向性
There are several future directions for the study of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate. One potential direction is the development of novel 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate derivatives with improved efficacy and selectivity. Another direction is the investigation of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate as a potential therapeutic agent for various diseases, such as cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the application of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate in materials science and organic synthesis may lead to the development of new functional materials and synthetic methodologies.
合成法
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate can be synthesized through a multi-step process that involves the use of various reagents and solvents. The synthesis method typically involves the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate to form 2-(3-methoxyphenyl)-2-oxoethyl acetate, which is then reacted with 2-ethylphenylamine in the presence of acetic anhydride and sodium acetate to produce 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate. The synthesis method has been optimized to improve the yield and purity of 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate.
科学的研究の応用
2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has also been used as a building block for the synthesis of various organic compounds, such as β-lactams and pyridines. In materials science, 2-(3-methoxyphenyl)-2-oxoethyl 4-[(2-ethylphenyl)amino]-4-oxobutanoate has been explored for its potential applications in the development of functional materials, such as liquid crystals and polymers.
特性
IUPAC Name |
[2-(3-methoxyphenyl)-2-oxoethyl] 4-(2-ethylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-3-15-7-4-5-10-18(15)22-20(24)11-12-21(25)27-14-19(23)16-8-6-9-17(13-16)26-2/h4-10,13H,3,11-12,14H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBYRPGMJRARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCC(=O)OCC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-[1-(hydroxymethyl)-3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201208.png)
![3-chloro-N-(3-ethoxypropyl)-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5201216.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}butanamide](/img/structure/B5201217.png)

![(3-chloro-4-fluorophenyl){[5-(2-nitrophenyl)-2-furyl]methyl}amine](/img/structure/B5201231.png)
![4-butoxy-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5201235.png)
![1-(4-{(3R*,4R*)-4-[4-(2-fluorophenyl)-1-piperazinyl]-3-hydroxy-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B5201253.png)
![N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5201255.png)
![1-({[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol hydrochloride](/img/structure/B5201263.png)

![N~2~-[4-(benzyloxy)phenyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5201276.png)
![2-chloro-N-[2-chloro-5-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B5201286.png)

